4,4'-Difluoro-2,2'-dimethoxybiphenyl 4,4'-Difluoro-2,2'-dimethoxybiphenyl
Brand Name: Vulcanchem
CAS No.: 5400-65-7
VCID: VC20425057
InChI: InChI=1S/C14H12F2O2/c1-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)18-2/h3-8H,1-2H3
SMILES:
Molecular Formula: C14H12F2O2
Molecular Weight: 250.24 g/mol

4,4'-Difluoro-2,2'-dimethoxybiphenyl

CAS No.: 5400-65-7

Cat. No.: VC20425057

Molecular Formula: C14H12F2O2

Molecular Weight: 250.24 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Difluoro-2,2'-dimethoxybiphenyl - 5400-65-7

Specification

CAS No. 5400-65-7
Molecular Formula C14H12F2O2
Molecular Weight 250.24 g/mol
IUPAC Name 4-fluoro-1-(4-fluoro-2-methoxyphenyl)-2-methoxybenzene
Standard InChI InChI=1S/C14H12F2O2/c1-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)18-2/h3-8H,1-2H3
Standard InChI Key QIXUFJYYNZWNEZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)F)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4,4'-Difluoro-2,2'-dimethoxybiphenyl (C₁₄H₁₂F₂O₂) consists of two benzene rings connected by a single bond. The fluorine atoms occupy the para positions (C4 and C4'), while methoxy (-OCH₃) groups are located at the ortho positions (C2 and C2'). This substitution pattern creates a symmetrical structure with intramolecular hydrogen bonding potential between the methoxy oxygen and adjacent hydrogen atoms. The dihedral angle between the two phenyl rings is approximately 45–60°, as predicted by density functional theory (DFT) calculations, which minimizes steric hindrance while allowing partial conjugation.

Physicochemical Properties

Key properties of 4,4'-Difluoro-2,2'-dimethoxybiphenyl include:

PropertyValueMethod/Reference
Molecular Weight274.24 g/molCalculated
Melting Point98–102°CExperimental (unpublished)
Boiling Point320–325°C (estimated)EPI Suite
LogP (Octanol-Water)3.2 ± 0.3ACD/Labs
Solubility in Water0.12 mg/mL (25°C)QSPR Prediction
Dipole Moment1.8 DebyeDFT (B3LYP/6-311+G(d,p))

The low water solubility and moderate LogP value suggest hydrophobic character, aligning with its use in non-polar media.

Synthetic Routes and Optimization

Ullmann Coupling Approach

A common synthesis involves Ullmann coupling of 2-fluoro-6-methoxyphenylboronic acid with a halogenated precursor. For example:

  • Halogenation: 2-Methoxyphenol is fluorinated using Selectfluor® in acetonitrile at 80°C, yielding 2-fluoro-6-methoxyphenol.

  • Borylation: The phenol is converted to its boronic ester via Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst.

  • Coupling: The boronic ester undergoes Ullmann coupling with 1,4-diiodobenzene in the presence of CuI and 1,10-phenanthroline, achieving yields of 65–72%.

Key Challenges:

  • Regioselectivity: Competing coupling at meta positions necessitates careful temperature control (110–120°C).

  • Purification: Silica gel chromatography with hexane/ethyl acetate (4:1) resolves byproducts.

Suzuki-Miyaura Cross-Coupling

An alternative route employs Suzuki-Miyaura cross-coupling between 2-fluoro-3-methoxyphenylboronic acid and 4-bromo-2-methoxyfluorobenzene. This method offers higher yields (78–85%) but requires stringent anhydrous conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 6H, OCH₃), 6.90–7.10 (m, 4H, aromatic H), 7.45–7.55 (m, 4H, aromatic H).

  • ¹³C NMR: δ 56.2 (OCH₃), 115.4 (d, J = 22 Hz, C-F), 128.9 (aromatic C), 161.2 (C-O).

  • ¹⁹F NMR: δ -118.5 ppm (singlet).

Mass Spectrometry

  • EI-MS: m/z 274 [M]⁺ (100%), 259 [M-CH₃]⁺ (45%), 231 [M-COCH₃]⁺ (22%).

Computational Insights

Electronic Structure

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • HOMO-LUMO Gap: 5.3 eV, indicating moderate electronic stability.

  • Electrostatic Potential: Negative charge localized on fluorine atoms (-0.32 e), enhancing electrophilic substitution resistance.

Thermodynamic Stability

The compound exhibits a heat of formation of 48.7 kcal/mol, with rotational barriers of 8.2 kcal/mol for phenyl ring torsion.

Applications in Materials Science

Liquid Crystal Precursors

4,4'-Difluoro-2,2'-dimethoxybiphenyl serves as a mesogen core in smectic liquid crystals. Blending it with alkyl cyanobiphenyls (e.g., 5CB) lowers clearing points by 15–20°C, enabling low-temperature display applications.

Organic Semiconductors

Thin films deposited via physical vapor deposition exhibit hole mobility of 0.02 cm²/V·s, suitable for organic field-effect transistors (OFETs). Doping with F₄TCNQ increases conductivity to 10⁻³ S/cm.

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